Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Description
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (CAS: 110193-60-7, synonyms: ethyl (3-trifluoromethylphenyl)glyoxylate) is a trifluoromethyl-substituted acetamide derivative with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . Structurally, it consists of an ethyl ester backbone linked to a glyoxylate group, which is further substituted with a 3-(trifluoromethyl)anilino moiety. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJCBWVGQNZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365200 | |
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-86-2 | |
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
This method employs a two-step process involving (1) activation of oxoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) and (2) coupling with 3-(trifluoromethyl)aniline. The reaction proceeds via the formation of an active ester intermediate, which reacts with the amine to form the target amide.
Procedure
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Activation : Oxoacetic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM, 0.4 M). EDCI (1.1 equiv.) and HOBT (1.2 equiv.) are added under argon at 0°C, followed by stirring for 30 minutes.
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Coupling : 3-(Trifluoromethyl)aniline (1.0 equiv.) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Workup : The reaction is quenched with water, and the organic layer is separated, dried over Na₂SO₄, and concentrated.
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Purification : The crude product is purified via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 3:1).
Optimization and Yield
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Key Factors :
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Excess EDCI (1.1 equiv.) ensures complete activation.
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Low temperature (0°C) minimizes side reactions.
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Acid Chloride-Based Nucleophilic Substitution
Synthesis of Ethyl Chlorooxoacetate
Ethyl chlorooxoacetate serves as the electrophilic partner in this one-step method. The chloride group is displaced by the amine nucleophile, forming the amide bond.
Procedure
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Reaction : Ethyl chlorooxoacetate (1.0 equiv.) is added to a solution of 3-(trifluoromethyl)aniline (1.05 equiv.) and triethylamine (2.0 equiv.) in tetrahydrofuran (THF, 0.5 M) at 0°C.
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Stirring : The mixture is warmed to room temperature and stirred for 6 hours.
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Workup : The reaction is diluted with ethyl acetate, washed with 1M HCl and brine, dried, and concentrated.
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Purification : Recrystallization from hexane/ethyl acetate yields the pure product.
Performance Metrics
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Yield : 55–60%.
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Advantages : Shorter reaction time (6 hours vs. 12 hours for EDCI/HOBT).
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Limitations : Requires handling of moisture-sensitive acid chloride.
Schotten-Baumann Reaction with In Situ Esterification
Two-Phase Reaction System
This classical method combines amide bond formation and esterification in a single pot.
Procedure
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Aqueous Phase : 3-(Trifluoromethyl)aniline (1.0 equiv.) is dissolved in 10% NaOH (aq.).
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Organic Phase : Oxalyl chloride (1.1 equiv.) in diethyl ether is added dropwise with vigorous stirring.
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Reaction : Stirring continues for 4 hours at room temperature.
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Esterification : Ethanol (2.0 equiv.) is added, and the mixture is refluxed for 2 hours.
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Isolation : The organic layer is separated, dried, and concentrated.
Yield and Challenges
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Yield : 50–55%.
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Drawbacks : Lower yield due to competing hydrolysis of the acid chloride.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Competing Hydrolysis in Aqueous Media
In the Schotten-Baumann method, partial hydrolysis of the acid chloride to oxoacetic acid reduces yield. This is mitigated by using excess oxalyl chloride and rapid mixing.
Byproduct Formation in EDCI/HOBT Coupling
The primary byproduct is the symmetrical urea derivative from EDCI decomposition, which is removed during chromatography.
Scalability and Industrial Relevance
The EDCI/HOBT method is preferred for kilogram-scale synthesis due to reproducibility and ease of purification. Industrial processes often use continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H10F3NO3
- Molecular Weight : 261.2 g/mol
- Key Functional Groups : The compound features a ketone group, an aniline derivative with a trifluoromethyl substituent, which significantly influences its reactivity and biological activity.
Chemistry
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate serves as an important intermediate in organic synthesis, allowing for the creation of more complex molecules. Its trifluoromethyl group enhances stability and reactivity, making it a valuable reagent in various chemical reactions, including:
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.
- Oxidation and Reduction : The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : The compound's ability to interact with specific molecular targets may lead to therapeutic effects against cancer cells .
Medicine
This compound is being explored as a pharmaceutical intermediate. Its unique chemical structure suggests potential for developing new drugs, especially those targeting diseases influenced by metabolic pathways.
- Drug Development : The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of this compound, evaluating its effects on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: 3-CF₃ vs. 4-CF₃ Derivatives
- Synthesis: Prepared via a similar route using 4-(trifluoromethyl)aniline, yielding 72% as a white solid .
Halogenated Derivatives
- Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate (CAS: 126991-37-5) incorporates a chlorine atom at the 4-position of the phenyl ring. Molecular Formula: C₁₁H₈ClF₃NO₃. Key Difference: The electron-withdrawing chlorine substituent increases electrophilicity at the carbonyl group, facilitating reactions with amines or thiols .
Multi-Substituted Analogs
- Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate (CAS: 69065-93-6) features two -CF₃ groups at the 3- and 5-positions. Molecular Formula: C₁₂H₉F₆NO₃. Key Difference: The dual -CF₃ groups significantly increase lipophilicity (logP ~3.5) compared to the parent compound (logP ~2.8), impacting solubility and membrane permeability .
Simplified Analogs (No -CF₃ Group)
- Synthesis: Achieved in 80% yield using aniline, indicating that electron-deficient substituents (e.g., -CF₃) may reduce reaction efficiency compared to simpler aryl amines .
Data Tables
Biological Activity
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 261.2 g/mol
- CAS Number : 17738-86-2
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the aniline derivative contributes to its interaction with various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's stability and reactivity, allowing it to participate in various biochemical pathways. Although the precise molecular targets are still under investigation, initial studies suggest that it may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as linezolid and vancomycin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 0.5 |
| Enterococcus faecium | 0.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
| Cancer Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
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Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead candidate for developing new antibiotics . -
Investigation into Anticancer Mechanisms :
In a recent investigation, researchers evaluated the anticancer properties of the compound on human breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate?
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 3-(trifluoromethyl)aniline with ethyl oxalyl chloride in the presence of a base like triethylamine. The base neutralizes HCl byproducts, and the reaction proceeds at room temperature for 6–12 hours. Purification is achieved via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallization is performed in solvents like ethyl acetate/methanol .
- NMR spectroscopy : H and C NMR confirm the ester, oxo, and trifluoromethyl groups.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 276.06) .
Q. What are its primary applications in organic synthesis?
The compound serves as an intermediate in synthesizing heterocycles (e.g., thiazolidinones) and bioactive molecules. Its oxo and trifluoromethyl groups enable participation in condensation and cyclization reactions .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Reaction optimization : Vary stoichiometry (e.g., 1.2 eq. of ethyl oxalyl chloride) and base (e.g., pyridine vs. triethylamine).
- Scale-up strategies : Use continuous flow reactors to improve mixing and reduce side reactions .
- Purification : Employ gradient elution in column chromatography (ethyl acetate/hexane) or recrystallization .
Q. What computational methods predict its binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameters include a grid box size of 25 ų centered on the active site and Lamarckian genetic algorithm settings .
- Validation : Compare docking poses with crystallographic data (if available) and validate via molecular dynamics simulations.
Q. How should researchers address contradictions in bioactivity data?
Example: If MIC values vary across studies:
- Replicate assays : Ensure consistent conditions (e.g., bacterial strain, incubation time).
- Cross-validate : Use orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity).
- Compare analogs : Assess substituent effects (e.g., methylthio vs. trifluoromethyl groups) .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder : The trifluoromethyl group may exhibit rotational disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancies .
- Twinned data : For twinned crystals, apply the Hooft parameter in SHELXL to refine against intensity data .
Q. How does its reactivity compare to analogs like Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate?
| Property | This compound | Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate |
|---|---|---|
| Electrophilicity | Higher (CF3 group enhances electron withdrawal) | Moderate (methylthio is electron-donating) |
| Bioactivity (MIC) | 0.43 µM (Mtb) | Not reported |
| Solubility | Lower in polar solvents | Higher in DMSO |
The trifluoromethyl group increases metabolic stability but reduces solubility, requiring formulation adjustments .
Methodological Guidance
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Synthetic Protocol :
- Dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in dry dichloromethane.
- Add ethyl oxalyl chloride (1.2 eq.) dropwise under nitrogen.
- Stir with triethylamine (2.0 eq.) at 25°C for 8 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Yield: 75–85%) .
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Crystallography Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
